Sulphosuccinimidyl 4-(4-azidophenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate: is a photoreactive, water-soluble compound primarily used in biochemical research. It is known for its ability to react with primary amines, making it a valuable tool in proteomics and other fields of molecular biology . The molecular formula of this compound is C₁₄H₁₄N₄O₇S, and it has a molecular weight of 382.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:
Photoreaction: Upon exposure to UV light, the azido group forms a highly reactive nitrene, which can insert into C-H and N-H bonds.
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Photoreaction: UV light is used to activate the azido group.
Substitution Reactions: Primary amines in aqueous or organic solvents under mild conditions.
Major Products Formed:
Photoreaction: Nitrene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Amide bonds with primary amines.
Scientific Research Applications
Chemistry: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is used in the synthesis of complex molecules and in photoreactive labeling of compounds .
Biology: In molecular biology, it is used for cross-linking proteins and nucleic acids, aiding in the study of protein-protein and protein-DNA interactions .
Medicine: The compound is utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery .
Industry: It finds applications in the manufacturing of advanced materials and in the development of biosensors .
Mechanism of Action
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate exerts its effects through two primary mechanisms:
Photoreaction Mechanism: Upon UV activation, the azido group forms a nitrene, which can insert into C-H and N-H bonds, forming covalent linkages with target molecules.
Substitution Mechanism: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to proteins and other biomolecules.
Comparison with Similar Compounds
Sulphosuccinimidyl 4-(N-maleimidophenyl)butyrate: Similar in structure but contains a maleimide group instead of an azido group.
Sulphosuccinimidyl 4-(p-azidophenyl)butyrate: A closely related compound with similar photoreactive properties.
Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .
Properties
IUPAC Name |
1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHJCWTYWKJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.